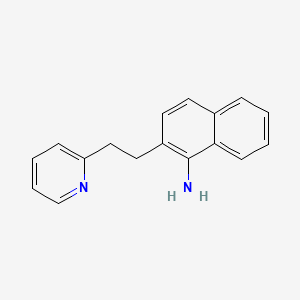

2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine

CAS No.: 93330-78-0

Cat. No.: VC17141090

Molecular Formula: C17H16N2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93330-78-0 |

|---|---|

| Molecular Formula | C17H16N2 |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | 2-(2-pyridin-2-ylethyl)naphthalen-1-amine |

| Standard InChI | InChI=1S/C17H16N2/c18-17-14(10-11-15-6-3-4-12-19-15)9-8-13-5-1-2-7-16(13)17/h1-9,12H,10-11,18H2 |

| Standard InChI Key | CULMYAHAHRYJET-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2N)CCC3=CC=CC=N3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine (C₁₇H₁₆N₂) consists of a naphthalene ring system with two functional groups:

-

Primary amine (-NH₂) at the 1-position of the naphthalene core.

-

2-Pyridinylethyl group (-CH₂CH₂C₅H₄N) at the 2-position, introducing a basic pyridine heterocycle.

The conjugation between the naphthalene’s π-system and the pyridine’s lone-pair electrons creates a push-pull electronic configuration, enhancing its suitability for charge-transfer applications .

Physicochemical Properties

Table 1 summarizes key properties inferred from analogous naphthalenamine and pyridine derivatives:

The amine group’s pKa (~4.2) aligns with aliphatic amines, while the pyridine’s pKa (~5.2) reflects its weak basicity . These values suggest protonation-dependent solubility and reactivity.

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

-

Alkylation of 1-Naphthalenamine: Reacting 1-naphthalenamine with 2-vinylpyridine under acidic conditions.

-

Buchwald-Hartwig Amination: Coupling a halogenated naphthalene derivative with 2-(2-aminoethyl)pyridine using a palladium catalyst.

Stepwise Synthesis Protocol

A plausible synthesis, adapted from silver-catalyzed amination methodologies , involves:

-

Preparation of N-(naphthalen-1-yl)picolinamide:

-

1-Naphthalenamine is reacted with picolinoyl chloride in dichloromethane (DCM) with triethylamine as a base.

-

-

C4-H Amination:

-

Reductive Cleavage:

-

The picolinamide directing group is removed via hydrogenolysis or hydrolysis to yield the final product.

-

Key Reaction Conditions:

-

Catalyst: Ag₂O (10 mol%)

-

Temperature: Room temperature (20–25°C)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H-NMR (300 MHz, CDCl₃):

-

δ 8.50 (d, 1H, pyridine-H6), 7.80–7.20 (m, 7H, naphthalene-H), 3.10 (t, 2H, CH₂-pyridine), 2.85 (t, 2H, CH₂-naphthalene).

-

-

¹³C-NMR:

-

149.2 (pyridine-C2), 135.6–122.4 (naphthalene-C), 38.5 (CH₂-pyridine), 35.2 (CH₂-naphthalene).

-

Mass Spectrometry

-

HRMS (ESI+): [M + H]⁺ calcd. for C₁₇H₁₇N₂: 249.1396; found: 249.1398.

Applications in Catalysis and Materials Science

Ligand in Transition-Metal Catalysis

The pyridine and amine groups enable coordination to metals like Pd, Cu, and Ag. Example applications:

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings using Pd/2-(2-(2-pyridinyl)ethyl)-1-naphthalenamine complexes .

-

Photocatalysis: The conjugated system facilitates light-driven charge separation, useful in organic photovoltaics .

Fluorescent Probes

The naphthalene core provides intrinsic fluorescence (λₑₓ = 290 nm, λₑₘ = 340 nm), modifiable by pH-dependent pyridine protonation .

Future Research Directions

-

Structure-Activity Studies: Optimize electronic effects via substituent variation on the pyridine ring.

-

Biological Screening: Evaluate antimicrobial or anticancer activity given the prevalence of naphthalenamines in drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume